1,3-Dicyclopentylcyclopentane
Description
1,3-Dicyclopentylcyclopentane (CAS: 6051-40-7, C₁₅H₂₆) is a bicyclic hydrocarbon featuring a central cyclopentane ring substituted with two cyclopentyl groups at the 1 and 3 positions . Its structure imparts high steric bulk and hydrophobicity, making it distinct in applications requiring nonpolar solvents or rigid molecular frameworks.
Properties
CAS No. |
6051-40-7 |
|---|---|
Molecular Formula |
C15H26 |
Molecular Weight |
206.37 g/mol |
IUPAC Name |
1,3-dicyclopentylcyclopentane |
InChI |
InChI=1S/C15H26/c1-2-6-12(5-1)14-9-10-15(11-14)13-7-3-4-8-13/h12-15H,1-11H2 |
InChI Key |
VUIQTOLVCLYLAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2CCC(C2)C3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dicyclopentylcyclopentane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of cyclopentyl derivatives using strong acids or bases as catalysts. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,3-Dicyclopentylcyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of more saturated cyclopentane derivatives.
Substitution: Formation of halogenated cyclopentane derivatives.
Scientific Research Applications
1,3-Dicyclopentylcyclopentane has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dicyclopentylcyclopentane involves its interaction with specific molecular targets and pathways. The compound’s unique tricyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: 1,3-Dimethylcyclopentane
1,3-Dimethylcyclopentane (CAS: 2453-00-1, C₇H₁₂) shares the same cyclopentane backbone but replaces cyclopentyl groups with methyl substituents. Key differences include:
- Molecular Weight : 96.17 g/mol (vs. 206.4 g/mol for 1,3-dicyclopentylcyclopentane).
- Boiling Point : ~120–125°C (estimated) vs. >250°C for the bulkier dicyclopentyl analog .
- Reactivity : Methyl groups are less sterically hindering, enabling easier functionalization compared to cyclopentyl substituents.
Data Table 1: Substituent Impact on Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Stability |
|---|---|---|---|---|
| This compound | C₁₅H₂₆ | 206.4 | >250 (estimated) | High (saturated) |
| 1,3-Dimethylcyclopentane | C₇H₁₂ | 96.17 | ~120–125 | Moderate |
| 3-Methylcyclopentene | C₆H₁₀ | 82.14 | ~95–100 | Low (unsaturated) |
Functional Group Variations: Carboxylate and Hydroxylated Derivatives
- Dimethyl Cyclopentane-1,3-dicarboxylate (CAS: 96382-85-3, C₁₀H₁₄O₄): Introduces ester groups at the 1,3 positions, enhancing polarity and reactivity for use in organic synthesis .
Data Table 2: Functional Group Influence
| Compound | Key Functional Groups | Polarity | Applications |
|---|---|---|---|
| This compound | None (pure hydrocarbon) | Nonpolar | Solvents, rigid scaffolds |
| Dimethyl Cyclopentane-1,3-dicarboxylate | Ester groups | Moderate | Organic synthesis |
| (1S,2R,3S)-1-Methyl-cyclopentane-1,2,3-triol | Hydroxyl groups | High | Pharmaceuticals, ligands |
Unsaturated Analogs: 3-Methylcyclopentene
3-Methylcyclopentene (C₆H₁₀) is an unsaturated analog with a double bond, reducing stability under thermal or catalytic conditions. demonstrates its isomerization to 1-methylcyclopentene under desulfurization conditions (70°C, 9.5 hours), highlighting the comparative inertness of saturated systems like this compound .
Stability and Reactivity Trends
- Thermal Stability : Saturated derivatives (e.g., this compound) exhibit superior thermal stability compared to unsaturated analogs like 3-methylcyclopentene, which undergo isomerization or decomposition under mild heating .
- Chemical Reactivity : Bulky cyclopentyl groups in this compound hinder electrophilic substitution reactions, whereas methyl or hydroxylated derivatives are more amenable to functionalization .
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